(1s)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIFVHCCBIVTPB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1s 1 2 Methoxypyridin 3 Yl Ethan 1 Ol
Chemoenzymatic and Biocatalytic Routes towards Chiral Methoxypyridyl Ethanols
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the preparation of chiral alcohols such as (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol, biocatalysis provides powerful tools for establishing the desired stereocenter.
Enzymatic Transamination and Dynamic Kinetic Resolution for Stereoselective Alcohol Formation
Enzymatic dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single enantiomer of a product. This approach typically combines an enzyme-catalyzed kinetic resolution with an in situ racemization of the slower-reacting enantiomer. While direct enzymatic resolution of racemic 1-(2-methoxypyridin-3-yl)ethan-1-ol is a viable route, DKR of the corresponding ketone precursor, 1-(2-methoxypyridin-3-yl)ethanone (B136705), can be more efficient.
In a related context, transaminases have been utilized in cascade reactions to produce chiral N-heterocycles. These enzymatic cascades can involve a transamination step to introduce a chiral amine, which can then participate in further intramolecular reactions. While not a direct synthesis of the target alcohol, this technology highlights the potential of enzymes to create stereocenters in pyridine-containing molecules with high precision.
Investigation of Enzyme Modules and Engineered Biocatalysts in Pyridine (B92270) Chemistry
The advancement of genetic engineering has enabled the development of tailored biocatalysts with enhanced activity, stability, and selectivity for specific substrates. For the synthesis of chiral pyridyl alcohols, alcohol dehydrogenases (ADHs) are of particular interest. Engineered ADHs can be employed for the asymmetric reduction of the corresponding ketone, 1-(2-methoxypyridin-3-yl)ethanone, to furnish the desired (1S)-enantiomer of the alcohol with high enantiomeric excess (ee). The modular nature of some enzymatic systems allows for the combination of different enzyme activities in a single pot, creating efficient synthetic cascades.
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation of Ketone Precursors (e.g., 1-(2-Methoxypyridin-3-yl)ethanone)
Asymmetric hydrogenation of prochiral ketones is one of the most efficient and atom-economical methods for the synthesis of chiral secondary alcohols. This approach relies on the use of a chiral metal catalyst to stereoselectively deliver hydrogen to the carbonyl group of the precursor, 1-(2-methoxypyridin-3-yl)ethanone.
Ruthenium-Catalyzed Enantioselective Hydrogenation with Multidentate Ligands
Ruthenium complexes bearing chiral multidentate ligands are highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones, including heteroaromatic ketones. The combination of a ruthenium precursor with a chiral diphosphine and a chiral diamine ligand often generates a highly active and enantioselective catalytic system. For the reduction of aryl-pyridyl ketones, catalysts derived from ligands such as Xyl-SunPhos and Daipen have demonstrated high enantioselectivities, often exceeding 99% ee. The specific ligand architecture is crucial for creating a chiral environment around the metal center that effectively differentiates between the two faces of the ketone substrate. Cinchona alkaloid-derived NNP ligands in combination with ruthenium complexes have also been shown to be highly effective for the asymmetric hydrogenation of various aromatic and heteroaromatic ketones, yielding chiral alcohols with excellent enantiomeric excesses. nih.govrsc.org
Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation of Heteroaromatic Ketones
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Ru-XylSunPhos-Daipen | Aryl-pyridyl ketones | Not Specified | Up to 99.5% | [Generic literature data] |
| Ru/Cinchona alkaloid-NNP | Heteroaromatic ketones | Not Specified | Up to 99.9% | nih.govrsc.org |
This table presents generalized data for similar substrate classes due to the absence of specific data for 1-(2-methoxypyridin-3-yl)ethanone in the reviewed literature.
Copper(I) Hydride-Catalyzed Stereoselective Transformations
Copper(I) hydride (CuH) catalysis has emerged as a cost-effective and efficient alternative for the asymmetric reduction of prochiral ketones. In situ generated CuH species, stabilized by a chiral nonracemic ligand, can effect the hydrosilylation of heteroaromatic ketones with high enantioselectivity. The use of inexpensive silanes as the hydride source makes this method economically attractive. While specific data for 1-(2-methoxypyridin-3-yl)ethanone is not available, this methodology has been successfully applied to a range of heteroaromatic ketones, suggesting its potential applicability for the synthesis of this compound. nih.gov
Chiral Auxiliary and Ligand-Mediated Asymmetric Induction in Pyridine Alcohol Synthesis
Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective addition of a methyl group to the corresponding aldehyde, 2-methoxypyridine-3-carbaldehyde. Alternatively, a chiral auxiliary could be used to direct the reduction of the ketone precursor. Evans-type oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.org While a direct application to the target molecule is not explicitly documented in readily available literature, the principles of chiral auxiliary-mediated synthesis are well-established and represent a viable synthetic route. wikipedia.orgnih.govnih.gov Ligand-mediated asymmetric induction, where a chiral ligand complexes with a metal reagent to control the stereoselectivity of a reaction, is another powerful tool. For instance, the enantioselective addition of organometallic reagents to aldehydes can be achieved with high stereocontrol through the use of chiral ligands. nih.gov
Modular and Convergent Synthetic Approaches to this compound Scaffolds
A primary convergent strategy for synthesizing the this compound scaffold involves the asymmetric addition of a methyl nucleophile to a corresponding carbonyl precursor, 2-methoxy-3-pyridinecarboxaldehyde. This key step establishes the chiral center of the molecule. The success of this approach hinges on the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction, ensuring the formation of the desired (S)-enantiomer. nih.gov
The modularity of this approach is evident as each component—the pyridine core and the methyl group—can be varied. The 2-methoxypyridine-3-carboxaldehyde acts as the core scaffold, while the organometallic reagent provides the final carbon for the ethan-1-ol side chain. General methods for preparing chiral pyridine derivatives are highly sought after due to their significance in medicinal chemistry. nih.gov
Several catalytic systems have been developed for the highly enantioselective alkylation of carbonyl compounds, which are applicable to the synthesis of this target molecule. These methods often involve the use of a metal catalyst in conjunction with a chiral ligand.
Table 1: Selected Catalytic Systems for Asymmetric Methyl Addition to Aldehydes
| Catalyst/Ligand System | Reagent | Typical Conditions | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Diethylzinc (Et₂Zn) / Chiral Amino Alcohol | Methyl Grignard (MeMgBr) | Toluene, 0°C | >95% |
| Copper(I) / Chiral Diphosphine Ligand (e.g., JOSIPHOS) | Dimethylzinc (Me₂Zn) | THF/Toluene, -20°C | >98% |
| Titanium(IV) Isopropoxide / TADDOL | Methyllithium (MeLi) | Diethyl Ether, -78°C | 90-99% |
Note: This table represents typical systems for asymmetric additions to aldehydes, which form the basis for the chiral synthesis of the target scaffold. The specific substrate, 2-methoxy-3-pyridinecarboxaldehyde, may require optimization of these conditions.
Another convergent approach involves the remodeling of existing heterocyclic skeletons. For instance, methodologies have been developed for the synthesis of polysubstituted pyridines through the ring cleavage and rearrangement of functionalized (aza)indoles or benzofurans. nih.gov This strategy allows for the introduction of diverse functional groups onto the pyridine scaffold in a controlled manner. nih.gov
Solid-Phase Organic Synthesis (SPOS) Techniques for Pyridine-Based Derivatives
Solid-Phase Organic Synthesis (SPOS) is a powerful technique that facilitates the synthesis of compound libraries and simplifies purification processes. In SPOS, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent chemical reactions are carried out. Excess reagents and by-products are removed by simple filtration and washing of the resin, eliminating the need for complex chromatographic purification after each step. The final product is then cleaved from the solid support.
The application of SPOS to the synthesis of pyridine-based derivatives allows for the systematic modification of the pyridine scaffold to generate a diverse range of compounds. researchgate.net While a specific SPOS route for this compound is not prominently documented, a hypothetical pathway can be constructed based on established methods for other heterocyclic systems. researchgate.net
The synthesis would begin by anchoring a suitable pyridine-based starting material to a solid support. For example, a pyridine derivative with a linking functional group, such as a carboxylic acid or a hydroxyl group, could be attached to a resin like a Rink amide or Wang resin.
A potential synthetic sequence on a solid support could be as follows:
Immobilization: A pyridine precursor, such as 6-chloronicotinic acid, is attached to an amine-functionalized resin (e.g., Rink Amide resin) via an amide bond.
Functionalization: The chloro group at the C6 position is displaced with sodium methoxide (B1231860) to install the required methoxy (B1213986) group.
Side Chain Elaboration: The carboxylic acid (now an amide linker to the resin) is reduced to an aldehyde. This transformation would require careful selection of reagents compatible with the solid support.
Chiral Addition: The key stereocenter is introduced via an asymmetric addition of a methyl organometallic reagent to the aldehyde, mediated by a chiral catalyst.
Cleavage: The final product, this compound, is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA).
Table 2: Comparison of Solution-Phase vs. Solid-Phase Synthesis Workflow
| Step | Solution-Phase Synthesis | Solid-Phase Organic Synthesis (SPOS) |
|---|---|---|
| Starting Material | Soluble pyridine derivative | Resin-bound pyridine precursor |
| Reaction | Performed in a homogenous solution | Performed on the surface of an insoluble resin |
| Purification | Requires extraction, crystallization, or chromatography after each step | Simple filtration and washing of the resin |
| Monitoring | Reaction progress monitored by TLC, LC-MS, or NMR | Indirect monitoring (e.g., colorimetric tests) or cleavage of a small sample for analysis |
| Final Product Isolation | Final purification of the crude product | Cleavage from resin followed by simple precipitation/extraction |
| Scalability | Can be scaled to large quantities | Typically used for smaller scale library synthesis or discovery chemistry |
This solid-phase approach offers significant advantages for medicinal chemistry applications, where the rapid synthesis of numerous analogs for structure-activity relationship (SAR) studies is often required.
Stereochemical Control and Absolute Configuration Determination in 1s 1 2 Methoxypyridin 3 Yl Ethan 1 Ol Synthesis
Strategies for Enantiomeric Purity and Excess Achievement
The primary goal in the asymmetric synthesis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is to achieve high enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. A key strategy is the catalytic asymmetric reduction of the prochiral ketone, 3-acetyl-2-methoxypyridine. This transformation is often accomplished using chiral catalysts that create a chiral environment, influencing the trajectory of the reducing agent to preferentially form the (S)-alcohol.
General methods for preparing chiral pyridine (B92270) derivatives are highly sought after for their applications in medicinal chemistry. nih.govresearchgate.net One effective approach involves the use of a copper-chiral diphosphine ligand catalyst system, often enhanced with a Lewis acid to activate the pyridine substrate. nih.govresearchgate.net While originally applied to the alkylation of alkenyl pyridines, the principles of using chiral metal-ligand complexes are broadly applicable to asymmetric reductions. nih.govresearchgate.net
Key approaches include:
Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst, often based on ruthenium or rhodium complexes with chiral ligands, to transfer hydrogen from a source like isopropanol (B130326) or formic acid to the ketone. The catalyst's chiral environment dictates the stereochemical outcome.
Catalytic Asymmetric Hydrogenation: This involves the direct use of hydrogen gas in the presence of a chiral catalyst. High pressures and specialized equipment are often required, but this method can provide very high enantioselectivities.
Asymmetric Hydrosilylation: This two-step process involves the addition of a silane (B1218182) across the carbonyl group, catalyzed by a chiral transition-metal complex, followed by hydrolysis to yield the alcohol.
The effectiveness of these methods is highly dependent on the choice of catalyst, solvent, and reaction conditions, as summarized in the table below.
| Strategy | Catalyst/Reagent Type | Typical Enantiomeric Excess (ee) | Key Features |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes with ligands like TsDPEN | >95% | Mild conditions, readily available hydrogen sources. |
| Catalytic Asymmetric Hydrogenation | Chiral Rh or Ir complexes with ligands like BINAP | >98% | High efficiency, requires H2 gas. |
| Asymmetric Hydrosilylation | Chiral Ti or Rh complexes with ligands like Salen | >90% | Two-step process, versatile. |
| Biocatalytic Reduction | Ketoreductases (KREDs) | >99% | High selectivity, environmentally friendly, operates under mild aqueous conditions. |
Diastereoselective Synthesis of Multi-Chiral Center Pyridine Alcohols
When a molecule contains more than one chiral center, the synthetic challenge expands to controlling the relative stereochemistry between them, a concept known as diastereoselectivity. The synthesis of a specific diastereomer of a pyridine alcohol containing other stereocenters often relies on substrate-directed control, where a pre-existing chiral center in the starting material influences the stereochemical outcome of a subsequent reaction. nih.gov
For instance, if a chiral moiety is already present elsewhere in the pyridine-containing substrate, the reduction of the ketone can be influenced to produce one diastereomer preferentially. This is often achieved through steric hindrance or chelation control.
Chelation-Controlled Reduction: If the substrate contains a nearby functional group capable of coordinating with a metal cation (e.g., from the reducing agent like LiAlH4), a rigid cyclic intermediate can form. The reducing agent then attacks the carbonyl from the less sterically hindered face of this complex, leading to a predictable diastereomer.
Steric-Directed Reduction: A large, sterically demanding group adjacent to a chiral center can block one face of the molecule, forcing the incoming reagent to attack from the opposite side. acs.org The use of bulky reducing agents like L-Selectride or K-Selectride can enhance this effect, leading to high diastereomeric excess (de). acs.org
The conversion of chiral β-amino alcohols into corresponding vicinal diamines is an example where controlling the stereochemistry of the alcohol is a precursor to establishing a second, adjacent stereocenter. nih.gov The synthesis can proceed through an aziridine (B145994) intermediate, where the ring-opening reaction is controlled to yield the desired diastereomer. nih.gov
Methodologies for Chiral Resolution of Racemic Methoxypyridyl Ethanols
When an asymmetric synthesis is not feasible, a racemic mixture of 1-(2-methoxypyridin-3-yl)ethan-1-ol can be produced and subsequently separated into its constituent enantiomers. This separation process is known as chiral resolution. libretexts.org Because enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization unless a chiral resolving agent is used. libretexts.org
Common resolution methodologies include:
Formation of Diastereomers: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid or mandelic acid) to form a pair of diastereomeric salts. askiitians.com Since diastereomers have different physical properties, they can be separated by fractional crystallization or chromatography. askiitians.com Afterward, the resolving agent is removed to yield the pure enantiomers.
Enzymatic Kinetic Resolution: This highly effective method utilizes enzymes, typically lipases, which exhibit high enantioselectivity. mdpi.comencyclopedia.pub In a common procedure, the racemic alcohol is subjected to acetylation using an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B). acs.org The enzyme preferentially acetylates one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the other enantiomer (the desired S-enantiomer) unreacted. mdpi.com The resulting mixture of the acetylated R-alcohol and the unreacted S-alcohol can then be easily separated. acs.orgmdpi.com
Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). askiitians.comnih.gov The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. askiitians.com This method can be used on both analytical and preparative scales. nih.gov
| Resolution Method | Principle | Advantages | Disadvantages |
| Diastereomer Formation | Conversion of enantiomers into separable diastereomers. askiitians.com | Scalable, well-established technique. | Requires stoichiometric amounts of a chiral resolving agent; separation can be difficult. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction of one enantiomer. mdpi.com | High selectivity (E-value > 100), mild conditions, environmentally friendly. mdpi.comencyclopedia.pub | Maximum theoretical yield for one enantiomer is 50%; requires separation of product from unreacted starting material. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. nih.gov | Direct separation, applicable to small quantities, high purity achievable. | Expensive stationary phases, limited scalability for preparative work. |
Elucidation of Absolute Stereochemistry
After synthesizing or resolving the chiral alcohol, it is essential to unequivocally determine its absolute configuration (i.e., whether it is the R or S enantiomer). While X-ray crystallography of a suitable crystal provides definitive proof, this is not always possible. nih.gov In such cases, spectroscopic and chemical methods are employed.
A widely used and reliable technique is Mosher's ester analysis . nih.govstackexchange.com This NMR-based method involves derivatizing the chiral alcohol with both the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov This reaction creates a pair of diastereomeric esters.
The principle relies on the fact that these diastereomers adopt a specific conformation in solution, where the bulky phenyl group of the MTPA moiety creates a distinct anisotropic shielding effect in the ¹H NMR spectrum. stackexchange.com By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter can be analyzed. nih.gov
Protons that lie on one side of the MTPA plane in the conformational model will show a positive Δδ value.
Protons on the other side will show a negative Δδ value.
By assigning the protons and analyzing the sign of the Δδ values, the absolute configuration of the original alcohol can be reliably determined. stackexchange.comacs.org Other advanced spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can also be used, often in conjunction with quantum chemical calculations, to provide an unambiguous assignment of the absolute configuration. mdpi.commdpi.com
Reaction Mechanisms and Mechanistic Studies of 1s 1 2 Methoxypyridin 3 Yl Ethan 1 Ol Transformations
Detailed Mechanistic Pathways of Key Bond-Forming Reactions (e.g., C-C, C-N, C-O)
While specific mechanistic studies on (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol are not extensively documented, its reactivity can be understood through well-established mechanisms involving its secondary alcohol functionality. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.
C-O Bond Formation: Williamson Ether Synthesis
The hydroxyl group of this compound can be converted into an ether via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com
Step 1: Deprotonation. The alcohol is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. This generates a potent nucleophile, the corresponding alkoxide ion.
Step 2: Nucleophilic Attack. The resulting alkoxide attacks a primary alkyl halide (e.g., methyl iodide). The attack occurs from the backside of the carbon-halide bond in a concerted fashion, displacing the halide leaving group. wikipedia.org
Crucially, this mechanism involves the attack by the oxygen atom of the chiral alcohol, meaning the bonds to the stereogenic carbon are not broken. Consequently, the reaction proceeds with retention of configuration at the chiral center.
C-N Bond Formation: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for converting the alcohol into a variety of functional groups, including nitrogen-based functionalities, with a predictable stereochemical outcome. wikipedia.org The reaction is renowned for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for controlling chirality. organic-chemistry.orgresearchgate.netchem-station.com
The mechanism is complex but can be summarized as follows:
Step 1: Betaine (B1666868) Formation. Triphenylphosphine (B44618) (PPh₃) attacks the azodicarboxylate (typically DEAD or DIAD), forming a betaine intermediate. wikipedia.org
Step 2: Alcohol Activation. The hydroxyl group of this compound attacks the activated phosphonium (B103445) species. This converts the hydroxyl group into an excellent leaving group, an oxyphosphonium salt.
Step 3: SN2 Displacement. A suitable nitrogen nucleophile (e.g., phthalimide (B116566) or an azide (B81097) anion generated from hydrazoic acid) performs an SN2 attack on the stereogenic carbon. organic-chemistry.org This backside attack displaces the triphenylphosphine oxide leaving group and inverts the stereocenter, yielding the (1R) configured C-N product.
C-C Bond Formation: Directed C-H Activation
The pyridine (B92270) ring can be functionalized through transition metal-catalyzed C-H activation, where an existing functional group directs a catalyst to a specific C-H bond. nih.gov For this compound, either the pyridine nitrogen or the hydroxyl group (often after conversion to an ether or other directing group) can steer a metal catalyst (e.g., Palladium, Iridium, or Nickel) to a specific position on the ring. nih.govresearchgate.net
A plausible mechanistic pathway for C-H activation at the C4 position involves:
Step 1: Coordination. The directing group (e.g., the pyridine nitrogen) coordinates to the metal center of the catalyst. This brings the catalyst into proximity of the C-H bonds on the pyridine ring.
Step 2: C-H Cleavage. The metal center mediates the cleavage of the targeted C-H bond, typically the one at the C4 position due to electronic and steric factors. This step, often the rate-determining one, forms a metallacyclic intermediate. rsc.org
Step 3: Functionalization. The resulting carbon-metal bond can then react with an electrophile or a coupling partner (e.g., an alkyne or an aryl halide) to form a new C-C bond. nih.gov
Step 4: Catalyst Regeneration. Reductive elimination or another terminal step releases the C-C functionalized product and regenerates the active catalyst for the next cycle.
Investigation of Substituent Effects on Reaction Selectivity and Reactivity
The reactivity of the this compound molecule is heavily influenced by the electronic and steric properties of its substituents.
2-Methoxy Group (-OCH₃): This group exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to the high electronegativity of the oxygen atom, which decreases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, it also has a lone pair of electrons that can be donated into the ring via resonance (a +M or +R effect). reddit.com This resonance effect increases the electron density at the ortho and para positions (C3, C5, and the nitrogen atom), influencing the regioselectivity of electrophilic attacks. The interplay between these effects makes the pyridine ring less susceptible to protonation but can activate certain positions for other reactions. rsc.orgresearchgate.net
3-(1-hydroxyethyl) Group (-CH(OH)CH₃): This alkyl alcohol substituent is primarily considered weakly electron-donating through induction (+I effect). Its main influence is often steric; its bulk can hinder the approach of reagents to the adjacent C2 and C4 positions, potentially favoring reactions at the more accessible C5 and C6 positions.
| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Impact on Reactivity |
|---|---|---|---|---|
| -OCH₃ | 2 | Electron-withdrawing (-I) | Electron-donating (+M) | Decreases nitrogen basicity; activates ring for electrophilic attack at C5. |
| -CH(OH)CH₃ | 3 | Electron-donating (+I) | N/A | Slightly activates the ring; provides steric hindrance at C2 and C4 positions. |
Catalytic Cycle Analysis in Metal-Catalyzed Asymmetric Syntheses
The most direct method for producing enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-(2-methoxypyridin-3-yl)ethanone (B136705). The Noyori asymmetric hydrogenation is a benchmark for this transformation, utilizing a Ruthenium-chiral diphosphine catalyst (e.g., Ru-BINAP).
The catalytic cycle proceeds through the following key stages:
Catalyst Activation: The pre-catalyst, typically a Ru(II)-diphosphine complex, reacts with H₂ to form the active catalyst, a ruthenium dihydride species.
Substrate Coordination: The carbonyl oxygen of the ketone substrate, 1-(2-methoxypyridin-3-yl)ethanone, coordinates to the Lewis acidic ruthenium center. This brings the carbonyl group into the chiral environment of the BINAP ligand.
Stereoselective Hydride Transfer: This is the crucial enantioselective step. It occurs via a six-membered pericyclic transition state. One hydride ligand (H⁻) from the ruthenium is transferred to the electrophilic carbonyl carbon, while a proton (H⁺) from the ancillary ligand (or a coordinated protic solvent molecule) is transferred to the carbonyl oxygen. The chiral BINAP ligand forces the substrate to adopt a specific orientation, ensuring the hydride is delivered to only one face of the carbonyl, thus establishing the (S) stereochemistry.
Product Release and Catalyst Regeneration: The resulting chiral alcohol product, this compound, dissociates from the ruthenium center. The catalyst is then regenerated by coordination of another H₂ molecule, ready to begin a new cycle.
Regioselectivity and Chemoselectivity in Functionalization Reactions of Methoxypyridines
Regioselectivity
Predicting the site of new functionalization on the 2-methoxy-3-substituted pyridine ring requires considering the combined directing effects of the nitrogen atom and the existing substituents.
Electrophilic Aromatic Substitution: Pyridine itself is highly deactivated towards electrophilic substitution and, when forced to react, directs incoming electrophiles to the 3-position (meta-position). quora.comquora.com In the case of this compound, the powerful electron-donating resonance effect (+M) of the 2-methoxy group strongly activates the para-position (C5). This effect generally overrides the inherent directing preference of the ring nitrogen, making the C5 position the most probable site for electrophilic attack.
Deprotonation/Metalation: The most acidic C-H proton on the ring is typically adjacent to the electron-withdrawing nitrogen atom. However, in this substituted system, the C4 position is often the most susceptible to deprotonation by strong bases (directed metalation). This is due to a combination of the inductive effects of the adjacent nitrogen (at C1) and the substituent at C3, as well as potential chelation effects involving the methoxy (B1213986) group. researchgate.net
Chemoselectivity
The molecule possesses multiple reactive sites, and selective transformation is possible by choosing appropriate reagents and conditions.
Pyridine Nitrogen: Acts as a Lewis base and can be selectively protonated under acidic conditions or alkylated with strong electrophiles like methyl iodide. Protonation deactivates the ring towards electrophilic substitution.
Hydroxyl Group: Can be deprotonated under basic conditions to act as a nucleophile (e.g., in Williamson ether synthesis). Alternatively, it can be activated under neutral or acidic conditions to act as a leaving group (e.g., in the Mitsunobu reaction).
Pyridine C-H Bonds: Can be functionalized using organometallic reagents or transition metal catalysts specifically designed for C-H activation, leaving the other functional groups intact.
By carefully selecting the reaction type (e.g., acid-catalyzed, base-mediated, or metal-catalyzed), a high degree of chemoselectivity can be achieved, allowing for the targeted modification of one part of the molecule while preserving the others.
Advanced Spectroscopic and Analytical Characterization of 1s 1 2 Methoxypyridin 3 Yl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereoisomeric Assignment
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) provides a complete picture of the molecule's connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 6.5-8.5 ppm). The proton at the C6 position, adjacent to the nitrogen, is expected to be the most deshielded. The methine proton of the ethan-1-ol group (-CHOH) would appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group would resonate as a doublet, coupled to the methine proton. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet in the upfield region (around δ 3.9 ppm). chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring would have signals in the aromatic region (δ 110-165 ppm), with the carbon bearing the methoxy group (C2) being significantly downfield. The carbons of the ethan-1-ol side chain, the methoxy carbon, and the methyl carbon would appear at higher field strengths. rsc.org Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups.
The complete assignment of ¹H and ¹³C signals is confirmed using 2D NMR techniques. mdpi.com
COSY (Correlation Spectroscopy) establishes proton-proton couplings, for instance, between the methine proton and the methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the ethan-1-ol side chain to the correct position (C3) on the pyridine ring.
The stereoisomeric assignment, confirming the (S)-configuration, often requires more advanced NMR techniques such as the use of chiral solvating agents or the derivatization of the alcohol with a chiral auxiliary (e.g., Mosher's acid) to create diastereomers that are distinguishable by NMR.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound (Predicted values are based on typical chemical shifts for similar structural motifs)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-4 | ~7.2 - 7.4 | ~120 - 125 |
| Pyridine H-5 | ~6.8 - 7.0 | ~115 - 120 |
| Pyridine H-6 | ~8.0 - 8.2 | ~145 - 150 |
| Pyridine C-2 (-OCH₃) | - | ~160 - 165 |
| Pyridine C-3 (-CHOH) | - | ~135 - 140 |
| -CH (OH)CH₃ | ~4.9 - 5.1 (quartet) | ~65 - 70 |
| -CH(OH)CH₃ | ~1.4 - 1.6 (doublet) | ~20 - 25 |
| -OCH₃ | ~3.9 - 4.1 (singlet) | ~53 - 56 |
Mass Spectrometry (MS) Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-HRMS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is used to obtain a highly accurate mass measurement. For a molecular formula of C₈H₁₁NO₂, the theoretical exact mass is 153.0790. In positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 154.0863. The high accuracy of HRMS allows for the unambiguous confirmation of the elemental composition.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pathways of the parent ion. The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways for the [M+H]⁺ ion include:
Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment ion at m/z 136.0757.
Loss of a methyl radical (-15 Da): Cleavage of the C-C bond in the ethyl group results in a fragment at m/z 139.0628.
α-Cleavage: Cleavage of the bond between the chiral carbon and the pyridine ring can generate a fragment corresponding to the protonated 2-methoxypyridine (B126380) ring.
Loss of formaldehyde (B43269) (-30 Da): Fragmentation involving the methoxy group can lead to the loss of CH₂O.
The observed fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and structural confirmation. sapub.orgmiamioh.edu
Table 2: Predicted ESI-HRMS Data and Major Fragments for this compound
| Ion Species | Theoretical m/z | Description |
| [M+H]⁺ | 154.0863 | Protonated molecular ion |
| [M+H - H₂O]⁺ | 136.0757 | Loss of water from the alcohol group |
| [M+H - CH₃]⁺ | 139.0628 | Loss of a methyl radical from the side chain |
| [M+H - C₂H₅O]⁺ | 109.0550 | Cleavage of the side chain, protonated pyridine moiety |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.
O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the alcohol. mdpi.com
C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methine groups of the side chain, as well as the methoxy group, appear in the 2850-3000 cm⁻¹ region. scirp.org
C=C and C=N Stretches: The pyridine ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. humanjournals.com
C-O Stretches: A strong C-O stretching band for the secondary alcohol is expected around 1050-1150 cm⁻¹. The C-O stretch of the aryl ether (methoxy group) will appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. nih.gov
Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system, often showing strong signals for the pyridine ring breathing modes.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretching | Alcohol (-OH) | 3200 - 3600 (Broad) |
| C-H Stretching (Aromatic) | Pyridine Ring | 3000 - 3100 |
| C-H Stretching (Aliphatic) | -CH₃, -CH, -OCH₃ | 2850 - 3000 |
| C=N, C=C Stretching | Pyridine Ring | 1400 - 1600 |
| C-O Stretching (Asymmetric) | Aryl Ether (-OCH₃) | 1200 - 1275 |
| C-O Stretching | Secondary Alcohol (-CHOH) | 1050 - 1150 |
Chiral Chromatographic Methods for Enantiomeric Ratio Determination (e.g., Chiral HPLC, UPC²)
Since the compound is a specific enantiomer, (1S), it is crucial to determine its enantiomeric purity. Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric ratio or enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For chiral alcohols like the target compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective. The separation can be optimized by adjusting the mobile phase, which typically consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) in normal-phase mode. The detection is usually performed using a UV detector, as the pyridine ring is a strong chromophore.
Ultra-Performance Convergence Chromatography (UPC²): This is a more recent technique that uses supercritical CO₂ as the primary mobile phase, offering faster and more efficient separations than traditional HPLC. The principles are similar, relying on a chiral stationary phase to resolve the enantiomers. The ability to fine-tune solvent strength and temperature allows for rapid optimization of the separation method.
The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for the (1S)-enantiomer and one for the (1R)-enantiomer. The enantiomeric excess is calculated from the integrated areas of these two peaks, confirming the purity of the desired this compound.
X-ray Diffraction Analysis of this compound and Related Crystalline Structures
Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this analysis provides definitive proof of its molecular structure and, crucially, its absolute stereochemistry.
The analysis yields precise data on:
Bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
The absolute configuration of the chiral center at C1 of the ethan-1-ol moiety, unequivocally confirming the (S) assignment. This is typically achieved using anomalous dispersion methods (e.g., the Flack parameter).
The conformation of the molecule in the solid state, including the orientation of the side chain relative to the pyridine ring.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially weaker C-H···N or C-H···O interactions. These interactions dictate how the molecules pack together to form the crystal lattice. iucr.org
While the specific crystal structure for the title compound is not publicly available, analysis of related 2-methoxypyridine derivatives reveals common packing motifs and intermolecular interactions that would likely be observed. researchgate.netresearchgate.netrsc.org
Table 4: Typical Crystallographic Data Obtainable from X-ray Diffraction Analysis (Data presented are representative examples based on similar heterocyclic structures)
| Parameter | Example Data | Information Provided |
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P2₁ | Arrangement of molecules within the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating crystal unit |
| Z (Molecules/Unit Cell) | 4 | Number of molecules in the unit cell |
| R-factor | < 0.05 | A measure of the agreement between experimental and calculated structure factors |
| Flack Parameter | ~0.0(1) | Confirmation of absolute stereochemistry |
Computational Chemistry and Theoretical Investigations of 1s 1 2 Methoxypyridin 3 Yl Ethan 1 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction.
No published studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), were identified for (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol. Consequently, there is no available data in the scientific literature regarding its calculated electronic structure, thermodynamic stability (e.g., heat of formation, Gibbs free energy), or predicted reactivity indices (e.g., frontier molecular orbital energies, electrostatic potential maps).
Molecular Dynamics and Conformational Search Studies.
A search for molecular dynamics (MD) simulations or dedicated conformational analysis studies for this compound yielded no results. Therefore, information on its conformational landscape, preferred dihedral angles, intramolecular interactions, or dynamic behavior in solution is not present in the current body of scientific literature.
Computational Studies of Molecular Interactions in Catalytic Systems.
There are no available computational studies that investigate the molecular interactions of this compound within catalytic systems. Research detailing its binding modes, interaction energies with catalysts, or its role as a ligand or substrate in computationally modeled catalytic cycles has not been published.
Prediction of Spectroscopic Signatures
No computational studies aimed at predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound were found. As a result, there are no published tables of theoretically calculated NMR chemical shifts, vibrational frequencies, or electronic transition energies for this compound.
Elucidation of Reaction Mechanisms via Computational Modeling
A comprehensive search for computational modeling studies elucidating reaction mechanisms involving this compound as a reactant, intermediate, or product was unsuccessful. There is no available data on transition state energies, reaction pathways, or activation barriers for chemical transformations involving this specific molecule.
Synthetic Routes to Derivatives and Analogues of 1s 1 2 Methoxypyridin 3 Yl Ethan 1 Ol
Structural Modifications on the Pyridine (B92270) Ring
Modifications to the pyridine ring of the parent compound are a key strategy for exploring the chemical space and influencing biological outcomes. Common synthetic approaches include electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the heterocyclic core.
One prominent method for functionalizing the pyridine ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of aryl or heteroaryl substituents. For instance, a series of 2-methoxypyridine-derived analogues have been prepared with an aryl group at the C5-position of the pyridine ring. nih.gov The synthesis typically begins with a halogenated pyridine derivative, such as a bromo-substituted 2-methoxypyridine (B126380), which is then coupled with an appropriate boronic acid. nih.gov For example, coupling (5-bromo-2-methoxypyridin-3-yl)boronic acid with various aryl halides or vice-versa can yield a range of C5-aryl substituted derivatives. nih.govnih.gov
Another approach involves the introduction of sulfonamide functionalities. This can be achieved by first synthesizing an amino-substituted methoxypyridine, followed by condensation with a sulfonyl chloride. For example, 5-bromo-2-methoxypyridin-3-amine (B1520566) can be reacted with 2,4-difluorobenzenesulfonyl chloride to form the corresponding sulfonamide, which can then undergo further modifications like Miyaura borylation to create precursors for more complex molecules. nih.gov
These modifications significantly impact the electronic properties and steric profile of the molecule, which is crucial for optimizing interactions with biological targets.
Table 1: Examples of Reagents for Pyridine Ring Modification
| Modification Type | Key Reagent Example | Reaction Type | Reference |
|---|---|---|---|
| C5-Arylation | (2-methoxypyridin-3-yl)boronic acid | Suzuki-Miyaura Coupling | nih.gov |
| C5-Bromination | N-Bromosuccinimide (NBS) | Electrophilic Halogenation | nih.gov |
| Sulfonamide Formation | 2,4-difluorobenzenesulfonyl chloride | Nucleophilic Acyl Substitution | nih.gov |
Diversification of the Side Chain (Ethanolic Moiety)
Alterations to the 1-hydroxyethyl side chain are critical for modulating properties such as potency, selectivity, and metabolic stability. Synthetic strategies focus on modifying the chain length, oxidation state, and introducing various functional groups.
The hydroxyl group of the ethanolic moiety is a prime site for modification. It can be oxidized to a ketone, providing a handle for a wide range of subsequent reactions. For example, oxidation of the secondary alcohol to a ketone, such as 2-(2-methoxypyridin-3-yl)-1-(naphthalen-1-yl)-2-phenylethanone, allows for further functionalization at the alpha-carbon. nih.gov
The side chain can be extended or modified through various carbon-carbon bond-forming reactions. For instance, the ketone derivative can be reacted with organometallic reagents like allyl zinc bromide in a Barbier-type reaction to introduce an allyl group and generate a tertiary alcohol. nih.gov Further diversification can be achieved by converting the terminal alkene into other functional groups.
Another strategy involves replacing the ethanolic side chain entirely. This can be accomplished by starting with a different pyridine-3-substituted building block. For example, 2-methoxypyridine-3-carbonitriles can be synthesized through the condensation of propanedinitrile with enals or enones in a methanol-sodium methoxide (B1231860) system, providing a versatile precursor for a variety of side chains. url.edu
Table 2: Synthetic Strategies for Side Chain Diversification
| Strategy | Intermediate | Reaction Example | Resulting Moiety | Reference |
|---|---|---|---|---|
| Oxidation | Secondary Alcohol | Swern or Dess-Martin Oxidation | Ketone | nih.gov |
| Alkylation | Ketone | Reaction with Allyl Zinc Bromide | Tertiary Alcohol with Allyl Group | nih.gov |
| Chain Elongation | Ketone Enolate | Heck Reaction | Extended Carbon Skeleton | nih.gov |
Synthesis of Fused Heterocyclic Analogues Containing the Methoxypyridine Scaffold
Creating fused ring systems that incorporate the 2-methoxypyridine core leads to conformationally restricted analogues with novel three-dimensional shapes, which can enhance binding affinity and selectivity for biological targets.
One common approach is intramolecular cyclization. For example, a suitably functionalized pyridine derivative can undergo cyclization to form a new ring. A three-component reaction involving 4-acetylpyridine, malononitrile, and a 1,3-dicarbonyl compound can lead to the formation of fused chromene derivatives. nih.gov A similar strategy could be adapted for 3-acetyl-2-methoxypyridine to generate fused systems.
Another powerful method is cycloaddition. The [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins can produce fused polycyclic systems under mild conditions. mdpi.com By generating an N-ylide from a methoxypyridine derivative, it would be possible to construct novel fused pyrrolidine-containing heterocycles.
Diazotization of diamino-bipyridines, followed by intramolecular cyclization, has been shown to produce fused oxatriazepine and triazine systems. researchgate.net Applying this logic to a functionalized 2-methoxypyridine could yield novel fused heterocyclic structures. These synthetic routes allow for the construction of diverse and complex molecular architectures based on the original scaffold. mdpi.com
Table 3: Methods for Synthesis of Fused Heterocyclic Analogues
| Method | Key Precursor Functionalities | Resulting Fused Ring System (Example) | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Acetyl and active methylene (B1212753) groups | Tetrahydrochromene | nih.gov |
| [3+2] Cycloaddition | N-ylide precursor and an olefin | Octahydropyrrolo[3,4-c]pyrrole | mdpi.com |
| Diazotization/Cyclization | Ortho-diamines | Dipyrido-oxatriazepine | researchgate.net |
Development of Libraries for Structure-Activity Relationship (SAR) Studies
The systematic synthesis of compound libraries is essential for conducting comprehensive Structure-Activity Relationship (SAR) studies. This involves creating a series of analogues where specific parts of the molecule are varied to understand their effect on biological activity. mdpi.commdpi.com
Combinatorial chemistry and parallel synthesis are often employed to efficiently generate these libraries. mdpi.com For the (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol scaffold, libraries can be developed by systematically varying substituents on both the pyridine ring and the ethanolic side chain.
For example, a library targeting the pyridine ring could be created by starting with a common intermediate, like a boronic ester of 2-methoxypyridine, and coupling it with a diverse set of aryl or heteroaryl halides via Suzuki coupling. nih.gov This allows for the rapid generation of dozens of analogues with different C5-substituents. nih.gov
Similarly, a library focused on the side chain can be synthesized from a common ketone intermediate. This ketone can be reacted with a panel of different Grignard or organolithium reagents to produce a library of tertiary alcohols with diverse substituents.
These focused libraries enable a thorough exploration of the SAR, helping to identify key structural features required for potency and selectivity. mdpi.comnih.gov High-throughput screening of such libraries against biological targets can accelerate the identification of lead compounds. nih.gov
Table 4: Library Synthesis for SAR Studies
| Library Focus | Core Scaffold/Intermediate | Key Reaction | Diversity Element | Reference |
|---|---|---|---|---|
| Pyridine Ring (C5-position) | 5-Bromo-2-methoxypyridine derivative | Suzuki-Miyaura Coupling | Various Boronic Acids | nih.gov |
| Side Chain (Alcohol) | Pyridyl Ketone | Grignard Addition | Various Grignard Reagents | nih.gov |
| Amide Analogues | Pyridyl Amine | Amide Coupling | Diverse Carboxylic Acids | nih.gov |
Utilization of 1s 1 2 Methoxypyridin 3 Yl Ethan 1 Ol As a Chiral Synthetic Building Block
Precursor in the Stereoselective Synthesis of Advanced Organic Intermediates.
Chiral pyridyl ethanols are pivotal starting materials for the synthesis of a wide array of advanced organic intermediates. The stereogenic carbinol center, coupled with the reactive pyridine (B92270) core, allows for a multitude of chemical transformations that proceed with high stereocontrol. The asymmetric synthesis of chiral 1-(pyridin-3-yl)ethanols has been achieved with high enantioselectivity using methods such as the asymmetric borane (B79455) reduction of the corresponding acetylpyridine, catalyzed by spiroborate esters. nih.gov
For instance, the reduction of 3-acetylpyridine (B27631) using a spiroborate ester catalyst derived from diphenylprolinol and ethylene (B1197577) glycol can yield the corresponding (S)-1-(pyridin-3-yl)ethanol with excellent enantiomeric excess (ee). nih.gov This transformation highlights a general strategy for accessing enantiopure pyridyl ethanols, which can then be further elaborated.
Table 1: Illustrative Asymmetric Reduction of Acetylpyridines
| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|
| 3-Acetylpyridine | 5 | >98 | High |
| 4-Acetylpyridine | 1 | 99 | High |
| 2-Acetylpyridine | 10 | Lower (due to chelation) | Moderate |
Data is illustrative and based on analogous reactions reported in the literature. nih.gov
Once obtained, the hydroxyl group of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol can be transformed into various functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. These reactions allow for the introduction of diverse molecular fragments with retention or inversion of configuration at the stereocenter, leading to the synthesis of more complex chiral intermediates.
Incorporation into Complex Molecular Architectures
The pyridine moiety is a prevalent heterocycle in a vast number of natural products, pharmaceuticals, and functional materials. nih.gov The incorporation of a chiral side chain, such as the one present in this compound, is a common strategy for introducing stereochemical complexity and modulating the biological activity of these molecules. Chiral pyridyl derivatives are key components in the synthesis of medicinally important compounds, including those with applications in treating a range of diseases. nih.gov
Application in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis.
One of the most significant applications of chiral pyridyl alcohols is their use as precursors for the synthesis of chiral ligands for asymmetric catalysis. acs.orgdiva-portal.orgrsc.org The pyridine nitrogen atom is an excellent coordinating site for a wide range of transition metals, and the introduction of a chiral environment around this coordination site can lead to highly effective asymmetric catalysts. acs.org
This compound can be readily converted into a variety of ligand classes. For example, reaction of the hydroxyl group with a phosphine-containing reagent can yield P,N-ligands, which are highly effective in a range of catalytic transformations, including asymmetric hydrogenation and allylic alkylation. diva-portal.org The stereochemistry of the resulting metal complex, and thus the enantioselectivity of the catalyzed reaction, is often dictated by the absolute configuration of the chiral alcohol precursor. diva-portal.org
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Pyridine-Based Ligands
| Reaction Type | Ligand Class | Metal | Enantioselectivity (ee %) |
|---|---|---|---|
| Asymmetric Hydrogenation | Pyridine-Aminophosphine | Iridium | Up to 99 |
| Allylic Alkylation | Pyridyl Oxazoline | Palladium | High |
| C-H Borylation | Pyridine-based N,B-bidentate | Iridium | Up to 96 |
This table presents a generalized overview of the performance of chiral pyridine-based ligands in various asymmetric reactions. acs.orgrsc.org
The modular nature of ligand synthesis allows for the fine-tuning of steric and electronic properties by modifying both the chiral backbone, derived from the pyridyl ethanol, and the coordinating atoms. diva-portal.org This tunability is crucial for optimizing the performance of the catalyst for a specific transformation. acs.org
Role in Developing New Synthetic Methodologies for Enantiopure Compounds
The development of novel chiral building blocks is a driving force in the advancement of new synthetic methodologies for the preparation of enantiopure compounds. nih.gov Chiral pyridyl ethanols and their derivatives are instrumental in this regard, serving as versatile platforms for exploring new asymmetric transformations. The synthesis of enantiomerically pure 2-(1-hydroxyalkyl)pyridines from the chiral pool has been demonstrated, providing access to a range of valuable building blocks. rsc.org
Methodologies such as the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols showcase the integration of biocatalysis with traditional organic synthesis to access novel and valuable chiral molecules. nih.govresearchgate.net In these approaches, a prochiral ketone is enantioselectively reduced by an alcohol dehydrogenase to yield the desired chiral alcohol with high enantiomeric excess. nih.govresearchgate.net This strategy could be applied to the synthesis of this compound and its analogs.
Furthermore, the development of catalytic, enantioselective methods for the synthesis of chiral pyridines, such as the copper-catalyzed asymmetric alkylation of alkenyl pyridines, expands the toolbox for accessing these important compounds. nih.gov The availability of a diverse array of chiral pyridine-containing building blocks, including this compound, will undoubtedly spur the development of new and more efficient synthetic routes to complex, enantiomerically pure molecules.
Emerging Trends and Future Perspectives in the Research of 1s 1 2 Methoxypyridin 3 Yl Ethan 1 Ol Chemistry
Innovations in Sustainable and Green Synthetic Approaches
The pharmaceutical industry is progressively adopting green chemistry principles to minimize its environmental impact. nih.gov For the synthesis of chiral alcohols like (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol, this trend has spurred significant innovation in sustainable synthetic methods, moving away from hazardous reagents and energy-intensive processes. researchgate.net
A primary area of advancement is biocatalysis , which utilizes enzymes or whole microbial cells to perform chemical transformations. researchgate.net Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly relevant, as they can catalyze the asymmetric reduction of the corresponding ketone precursor, 2-methoxy-3-acetylpyridine, with high enantioselectivity. mt.com These enzymatic reactions occur under mild conditions (ambient temperature and pressure) and in aqueous media, drastically reducing energy consumption and the need for toxic organic solvents. acs.org The high specificity of enzymes often leads to cleaner reactions with fewer byproducts, simplifying purification processes. acs.org
Recent research has focused on enhancing the industrial viability of biocatalysts through techniques like enzyme immobilization . researchgate.net By fixing enzymes onto solid supports, their stability, reusability, and tolerance to process conditions can be significantly improved. nih.gov Immobilized enzymes can be easily separated from the reaction mixture, which is a key advantage for continuous manufacturing processes. researchgate.net
Another transformative technology is continuous flow chemistry . researchgate.net This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in large batches. mt.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and selectivity. researchgate.net When combined with immobilized catalysts, flow reactors can operate for extended periods, offering a highly efficient and scalable production method for chiral intermediates like this compound. researchgate.net
The principles of green chemistry also emphasize atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic asymmetric synthesis, whether through biocatalysis or chemocatalysis, inherently promotes atom economy by minimizing the use of stoichiometric reagents. acs.org
Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by transforming the traditional trial-and-error approach into a data-driven, predictive science. dntb.gov.uaamericanpharmaceuticalreview.com For a specific target like this compound, these computational tools offer powerful new ways to design and optimize synthetic routes. numberanalytics.com
ML algorithms are also extensively used for reaction optimization . mt.com By analyzing datasets from previous experiments, these models can predict the optimal reaction conditions—such as temperature, solvent, catalyst, and reactant concentrations—to maximize yield and enantioselectivity. numberanalytics.com This predictive capability significantly reduces the number of experiments required, saving time and resources. numberanalytics.com For asymmetric reactions, ML models can be trained to predict the enantiomeric excess (ee) based on the structure of the catalyst and substrate, guiding chemists toward the best catalytic system. researchgate.net
Furthermore, AI is accelerating the discovery and design of novel catalysts . researchgate.net Machine learning can identify patterns in catalyst structure and performance data to predict the efficacy of new, untested catalysts. numberanalytics.com This in silico screening allows researchers to prioritize the synthesis of the most promising candidates for laboratory testing, speeding up the development of more efficient and selective catalysts for the production of chiral alcohols. chromatographyonline.com The integration of AI with automated robotic platforms creates "self-driving laboratories" that can independently design, execute, and analyze experiments, further accelerating the discovery cycle. mt.com
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The core challenge in synthesizing this compound is achieving high enantioselectivity in the reduction of its prochiral ketone precursor. Research is continuously focused on developing novel and more efficient catalytic systems to meet this challenge. These efforts span both transition-metal catalysis and biocatalysis.
Transition-metal catalysts are widely used for asymmetric hydrogenation and transfer hydrogenation reactions. dntb.gov.ua Complexes of ruthenium (Ru), rhodium (Rh), and iridium (Ir) with chiral ligands have shown exceptional performance in the reduction of various ketones, including heteroaromatic ones. dntb.gov.uaresearchgate.net For instance, rhodium catalysts paired with chiral ligands like Binapine have achieved excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of 2-pyridine ketones under mild conditions. researchgate.net Similarly, ruthenium catalysts, such as Ru(OAc)₂{(S)-binap}, are effective for the direct asymmetric reductive amination of related acetylpyridines, demonstrating the versatility of these metal-ligand systems. mt.com The ongoing development in this area focuses on creating catalysts that are not only highly selective but also more sustainable, utilizing earth-abundant metals like iron and manganese. dntb.gov.uamdpi.com
| Catalyst Type | Catalyst/Ligand Example | Reaction Type | Substrate Class | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Rhodium Complex | [Rh(COD)Binapine]BF₄ | Asymmetric Hydrogenation | 2-Pyridine Ketones | Up to 99% | researchgate.net |
| Ruthenium Complex | Ru(OAc)₂{(S)-binap} | Asymmetric Reductive Amination | 2-Acetyl-6-substituted Pyridines | 94.6% to >99.9% | mt.com |
| Biocatalyst (Lipase) | Candida antarctica Lipase (B570770) (CAL) | Asymmetric Acetylation (Resolution) | 1-(2-pyridyl)ethanols | Excellent enantiopurity | americanpharmaceuticalreview.com |
| Biocatalyst (ADH) | Alcohol Dehydrogenase (ADH440) | Asymmetric Reduction | α-Nitroketones | Up to 99% | numberanalytics.com |
On the biocatalysis front, the discovery and engineering of enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have provided powerful tools for chiral alcohol synthesis. researchgate.netresearchgate.net These enzymes can reduce a wide range of ketones to their corresponding alcohols with near-perfect enantioselectivity (>99% ee). acs.org Protein engineering techniques are used to modify these enzymes to improve their activity, stability, and substrate scope, tailoring them for specific industrial processes. researchgate.net For example, whole-cell biocatalysts, such as those from Candida magnoliae or Rhodotorula mucilaginosa, have been successfully used for the enantioselective reduction of various aromatic ketones. researchgate.netnih.gov
Advanced Analytical Techniques for Real-time Process Monitoring
To ensure the efficiency, safety, and quality of chemical manufacturing, particularly for stereoselective reactions, it is crucial to monitor key process parameters in real time. Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies that involves designing and controlling manufacturing processes through timely measurements of critical quality attributes. nih.govresearchgate.net For the synthesis of this compound, advanced analytical techniques are essential for real-time monitoring of reaction kinetics, conversion, and enantioselectivity. nih.gov
In-situ spectroscopic methods are at the forefront of PAT. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant and product concentrations directly within the reactor, without the need for sampling. mt.com These non-invasive methods provide real-time kinetic data, enabling precise control over the reaction endpoint and preventing the formation of impurities. mdpi.com For chiral molecules, specialized techniques such as Raman optical activity (ROA) are emerging as powerful tools that can provide structural information and discriminate between enantiomers in real time. americanpharmaceuticalreview.comnih.gov
Online chromatography , particularly High-Performance Liquid Chromatography (HPLC), is another vital tool. researchgate.net Automated systems can draw samples from the reactor at set intervals, quench the reaction, and inject the sample into an HPLC equipped with a chiral stationary phase. researchgate.net This provides direct, quantitative data on the enantiomeric excess of the product as the reaction progresses, allowing for precise optimization and control. youtube.com The combination of online HPLC with other detectors, like Nuclear Magnetic Resonance (NMR), creates a powerful platform for comprehensive reaction monitoring. acs.org
Mass spectrometry (MS) is also being adapted for real-time analysis. Techniques like Probe Electrospray Ionization (PESI) can rapidly monitor changes in the molecular weights of components in the reaction mixture. shimadzu.com Recent advancements have even shown that mass spectrometry, combined with ion mobility separation, can be used to monitor reactive intermediates and predict the final enantioselectivity of a reaction, offering a powerful method for rapid optimization. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for enantioselective synthesis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol to achieve high enantiomeric excess?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation reactions. Key parameters include solvent polarity (e.g., methanol or THF), temperature (0–25°C), and hydrogen pressure (1–5 atm). Post-reaction analysis via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (>98% ee) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- NMR : H and C NMR can identify stereospecific proton environments (e.g., methoxy and pyridine protons).
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers.
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Q. How should researchers design in vitro assays to evaluate the compound’s inhibitory effects on cytochrome P450 isoforms?
- Methodological Answer :
- Enzyme Source : Use human liver microsomes or recombinant CYP isoforms.
- Substrate Cocktail : Include probe substrates (e.g., midazolam for CYP3A4) and measure metabolite formation via LC-MS/MS.
- Controls : Include positive inhibitors (e.g., ketoconazole) and assess time-dependent inhibition via pre-incubation .
Advanced Research Questions
Q. How can computational strategies predict the binding affinity of this compound with target enzymes, and how should docking parameters be validated?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger’s Glide for docking simulations.
- Validation : Cross-validate with experimental IC values from enzyme inhibition assays. Adjust force fields (e.g., OPLS3e) to account for methoxy group polarization effects.
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability .
Q. What strategies resolve contradictions in reported biological activities of this compound stereoisomers across studies?
- Methodological Answer :
- Stereochemical Reanalysis : Verify enantiomeric purity of test samples using chiral separation techniques.
- Controlled Assays : Compare enantiomers side-by-side in standardized assays (e.g., kinase inhibition).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in experimental conditions (e.g., cell lines, assay buffers) .
Q. How does the methoxy group on the pyridine ring influence metabolic stability, and what in vitro models are appropriate for studying oxidative degradation?
- Methodological Answer :
- Metabolic Stability Assay : Incubate the compound with human hepatocytes or liver S9 fractions. Monitor demethylation via LC-HRMS.
- CYP Phenotyping : Use isoform-specific inhibitors (e.g., quinidine for CYP2D6) to identify metabolizing enzymes.
- Reactive Metabolite Trapping : Add glutathione to detect electrophilic intermediates .
Q. What isotopic labeling techniques are suitable for tracking the compound’s distribution in neuronal tissue models?
- Methodological Answer :
- Deuterium Labeling : Introduce H at the ethanol moiety via catalytic deuteration.
- Imaging : Use MALDI-TOF-MS or autoradiography (with C-labeled compound) to map spatial distribution in brain slice cultures.
- Challenges : Address isotopic exchange in aqueous environments and validate labeling efficiency via isotopic ratio analysis .
Key Notes for Experimental Design
- Stereochemical Integrity : Always confirm enantiopurity before biological testing to avoid false conclusions .
- Data Reproducibility : Standardize assay conditions (e.g., pH, temperature) and include internal controls .
- Computational Validation : Cross-correlate docking scores with experimental IC values to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
